(3-Chlorophenyl)(cyclopropyl)methanamine
Overview
Description
“(3-Chlorophenyl)(cyclopropyl)methanamine” is a chemical compound with the molecular formula C10H12ClN . It is also known by other synonyms such as “[1-(3-chlorophenyl)cyclopropyl]methanamine” and "1-(3-Chlorophenyl)cyclopropanemethanamine" . This compound is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)(cyclopropyl)methanamine” can be represented by the SMILES stringClC1=CC=CC(C2(CN)CC2)=C1.Cl
. The InChI code for this compound is 1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H
. Physical And Chemical Properties Analysis
The molecular weight of “(3-Chlorophenyl)(cyclopropyl)methanamine” is 141.598 . It has a density of 1.2±0.1 g/cm3 . The boiling point of this compound is 225.3±0.0 °C at 760 mmHg . The flash point is 98.3±0.0 °C .Scientific Research Applications
Anticancer and Antituberculosis Potential
(3-Chlorophenyl)(cyclopropyl)methanamine derivatives have shown promise in anticancer and antituberculosis studies. Derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have been tested for in vitro anticancer activity against human breast cancer cell lines and exhibited significant antituberculosis activity as well (Mallikarjuna, Padmashali, & Sandeep, 2014).
Theoretical Investigations and Crystal Structure
Studies on compounds like (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine have contributed to understanding the Thorpe–Ingold effect, crystal packing, and supramolecular interactions, which are important for developing new potential cancer inhibitors (Kamaraj et al., 2021).
Synthesis of Homophenylalanine Analogs
The enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, starting from aromatic aldehydes, represents another application in organic synthesis (Demir, Seşenoğlu, Ülkü, & Arici, 2004).
Antiviral Activity
Aminoadamantane derivatives involving spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines have shown notable antiviral activity against influenza A, underscoring the potential of (3-Chlorophenyl)(cyclopropyl)methanamine derivatives in antiviral research (Kolocouris et al., 1994).
Luminescent Agents in Imaging
Compounds like 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium have been used as thiol-reactive luminescent agents for specific targeting in imaging, demonstrating the utility of chlorophenyl derivatives in fluorescence microscopy (Amoroso et al., 2008).
Transfer Hydrogenation Reactions
(4-Phenylquinazolin-2-yl)methanamine synthesized from glycine has been used to create ruthenium(II) complexes, which are effective catalysts in transfer hydrogenation reactions, showcasing the compound's application in catalysis (Karabuğa et al., 2015).
Synthesis of Schiff Bases
Novel Schiff bases of 3-aminomethyl pyridine have been synthesized for potential anticonvulsant applications, indicating the versatility of chlorophenyl derivatives in medicinal chemistry (Pandey & Srivastava, 2011).
Safety and Hazards
“(3-Chlorophenyl)(cyclopropyl)methanamine” is classified as a dangerous substance. It has a hazard statement of H314, which means it causes severe skin burns and eye damage . The safety phrases associated with this compound are S26 (in case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (wear suitable protective clothing, gloves and eye/face protection), and S45 (in case of accident or if you feel unwell, seek medical advice immediately) .
Mechanism of Action
Target of Action
Compounds with similar structures, such as methenamine, have been shown to act as urinary tract antiseptics
Mode of Action
The mode of action of (3-Chlorophenyl)(cyclopropyl)methanamine is currently unknown due to the lack of specific studies on this compound . It’s worth noting that methenamine, a compound with a somewhat similar structure, works by hydrolyzing to formaldehyde in an acidic environment (ph<6), which is highly bactericidal .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biological processes . For instance, they can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
It’s worth noting that similar compounds, such as methenamine, are used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections .
Action Environment
It’s known that the ph of the environment can affect the action of similar compounds, such as methenamine, which only hydrolyzes to formaldehyde in an acidic environment (ph<6) .
properties
IUPAC Name |
(3-chlorophenyl)-cyclopropylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNLIDNJEHVLPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(cyclopropyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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